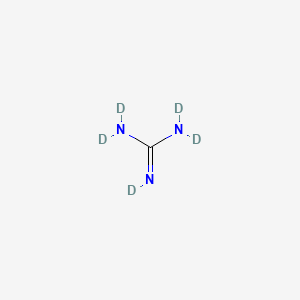

Guanidine-d5 deuteriochloride

Description

Contextualization of Guanidinium (B1211019) Derivatives as Fundamental Chemical Entities

Guanidine (B92328) and its protonated form, the guanidinium cation, are simple yet remarkably important chemical entities. The guanidinium cation, with its planar, resonance-stabilized structure, is a strong base and is found in the side chain of the amino acid arginine, playing a crucial role in the structure and function of proteins. nih.gov Guanidinium salts, particularly guanidinium chloride, are widely recognized for their chaotropic properties, meaning they disrupt the structure of water and are highly effective at denaturing proteins. nih.gov This ability to unfold proteins into a random coil state has made guanidinium chloride a staple in protein folding and unfolding studies for decades. nih.govnih.gov

The interaction of the guanidinium cation with proteins is complex. It is understood to involve both direct interactions with the protein's surface and indirect effects through the alteration of the surrounding water's hydrogen-bond network. nih.govnih.gov These fundamental properties make guanidinium derivatives indispensable for probing the forces that govern protein stability and folding pathways.

The Role of Isotopic Labeling, Specifically Deuteration, in Advanced Molecular Investigations

Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes, which has the same number of protons but a different number of neutrons. Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is a common choice for isotopic labeling. nih.gov The increased mass of deuterium compared to protium (B1232500) (¹H) leads to distinct physical properties without significantly altering the chemical reactivity of the molecule. This subtle difference is the key to its utility in a variety of advanced analytical techniques.

The primary advantage of deuteration lies in its ability to create "contrast" in spectroscopic and scattering experiments. Key applications include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H-NMR, signals from protons can be complex and overlapping, especially in large biomolecules. Replacing specific protons with deuterium, which is not detected in ¹H-NMR, simplifies the spectra and allows researchers to focus on specific regions of a molecule. duke.edu Furthermore, techniques like hydrogen-deuterium exchange (H/D exchange) monitored by NMR can reveal the accessibility of different parts of a protein to the solvent, providing insights into its structure and dynamics. nih.govresearchgate.net

Neutron Scattering: Neutrons interact differently with the nuclei of hydrogen and deuterium. aps.org This difference in "scattering length" is a powerful tool in small-angle neutron scattering (SANS). nih.govnih.gov By selectively deuterating components within a biological complex (like a protein in a protein-lipid membrane), researchers can make certain parts of the complex effectively "invisible" to the neutrons, allowing them to study the structure and arrangement of the remaining components. nih.govnist.gov

Mass Spectrometry (MS): In quantitative mass spectrometry, deuterated compounds are frequently used as internal standards. scioninstruments.comscispace.comlumiprobe.com Since a deuterated molecule has a higher mass than its non-deuterated counterpart, it can be distinguished by the mass spectrometer. nih.gov By adding a known amount of the deuterated standard to a sample, scientists can accurately quantify the amount of the non-deuterated analyte, as the standard and analyte behave almost identically during sample preparation and analysis, correcting for any loss or variation. scioninstruments.comscispace.com

Vibrational Spectroscopy (FTIR): The difference in mass between hydrogen and deuterium also affects the vibrational frequencies of chemical bonds. This isotopic shift is useful in Fourier-transform infrared (FTIR) spectroscopy to disentangle complex spectra where vibrational modes might otherwise overlap, as is the case for the guanidinium cation and the amide I' band in proteins. nih.govacs.org

Overview of Guanidine-d5 Deuteriochloride's Significance Across Research Disciplines

This compound leverages the principles of isotopic labeling to enhance the study of guanidinium-induced processes. Its significance is particularly notable in several areas of biophysical chemistry:

Protein Folding and Unfolding Studies: In NMR studies aimed at characterizing the unfolded or denatured states of proteins, this compound is used to prepare the protein sample. nih.gov By using the deuterated denaturant, researchers can minimize interfering signals from the denaturant itself in ¹H-NMR spectra, allowing for a clearer observation of the protein's signals. duke.edu For instance, in hydrogen/deuterium exchange NMR experiments, using deuterated guanidinium chloride helps in the investigation of residual structures within denatured proteins, which may act as nucleation sites for folding. nih.govresearchgate.net

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): HDX-MS is a powerful technique for studying protein conformation and dynamics. In these experiments, a "fully deuterated" control sample is often required to establish the maximum possible deuterium incorporation. This compound is used at high concentrations (e.g., 6 M) to completely unfold the protein in a deuterated buffer, ensuring that all exchangeable amide protons are replaced with deuterium. biorxiv.org This provides a crucial benchmark for interpreting the deuterium uptake in the native, folded protein.

Vibrational and Neutron Scattering Studies of Denaturation Mechanism: To understand precisely how guanidinium chloride denatures proteins, it is essential to study its interactions with water. In such studies using FTIR and neutron scattering, this compound is often employed. nih.govnih.gov Its use in FTIR helps to avoid the overlap of the guanidinium ion's vibrational signals with those of water and the protein backbone, enabling a more precise analysis of the changes in the water's hydrogen-bond network upon addition of the denaturant. nih.govacs.org In neutron scattering, the deuterated form allows for contrast variation studies to probe the structure of water and its interface with the guanidinium ion.

Internal Standards for Quantitative Analysis: While specific, widespread applications are less documented, the fundamental properties of this compound make it an ideal candidate for use as an internal standard in mass spectrometry-based assays for the quantification of its non-deuterated form, guanidine hydrochloride. The near-identical chemical behavior and distinct mass ensure high accuracy in quantitative measurements. scioninstruments.comscispace.comnih.gov

The following table summarizes the key properties of this compound:

| Property | Value |

| Chemical Formula | CD₅N₃·DCl |

| Molecular Weight | 101.57 g/mol |

| CAS Number | 108694-93-5 |

| Appearance | Solid |

| Melting Point | 185-189 °C |

| Isotopic Purity (D) | Typically ≥98 atom % |

Structure

3D Structure

Properties

Molecular Formula |

CH5N3 |

|---|---|

Molecular Weight |

64.102 g/mol |

IUPAC Name |

1,1,2,3,3-pentadeuterioguanidine |

InChI |

InChI=1S/CH5N3/c2-1(3)4/h(H5,2,3,4)/i/hD5 |

InChI Key |

ZRALSGWEFCBTJO-NSPFYZSMSA-N |

Isomeric SMILES |

[2H]N=C(N([2H])[2H])N([2H])[2H] |

Canonical SMILES |

C(=N)(N)N |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Incorporation Methodologies for Guanidine D5 Deuteriochloride

Established and Emerging Synthetic Routes for Deuterated Guanidine (B92328) Compounds

The synthesis of Guanidine-d5 deuteriochloride primarily relies on hydrogen-deuterium (H/D) exchange reactions, a fundamental process for isotope labeling. While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, the established principles of H/D exchange provide a clear pathway.

Hydrogen-Deuterium Exchange in D2O:

The most straightforward and widely practiced method for deuterating exchangeable protons, such as those on the nitrogen atoms of guanidine, is through direct exchange with a deuterium (B1214612) source, typically deuterium oxide (D2O). The protons on the guanidinium (B1211019) ion are acidic and readily exchange with deuterons from the solvent.

A plausible synthetic route involves the following steps:

Dissolution: Guanidine hydrochloride is dissolved in an excess of deuterium oxide (D2O).

Equilibration: The solution is stirred for a prolonged period to allow for the complete exchange of all five labile protons on the guanidinium moiety with deuterium from the solvent. The hydrochloride proton also exchanges to form deuteriochloride (DCl).

Lyophilization/Evaporation: The D2O is removed under vacuum, often through lyophilization (freeze-drying), to yield the solid this compound. This process may be repeated multiple times with fresh D2O to maximize the level of deuterium incorporation.

The efficiency of this exchange is influenced by factors such as temperature, pH, and the duration of the exchange reaction. While the protons on the nitrogen atoms are readily exchangeable, forcing the equilibrium towards the fully deuterated species requires a significant molar excess of D2O.

Catalytic Hydrogen-Deuterium Exchange:

For non-labile C-H bonds, which are not present in the parent guanidine molecule but are relevant for its substituted analogues, metal-catalyzed H/D exchange reactions are employed. Catalysts such as palladium, platinum, or rhodium can facilitate the exchange of hydrogen atoms with deuterium from D2 gas or deuterated solvents. While not directly applicable to the synthesis of this compound itself, this methodology is crucial for the preparation of more complex deuterated guanidine-containing compounds.

Emerging Synthetic Methods:

Recent advancements in deuteration chemistry include organophotocatalytic methods that enable the deuteration of C-H bonds adjacent to heteroatoms using D2O as the deuterium source. emerginginvestigators.org These methods offer mild reaction conditions and high selectivity, expanding the toolkit for synthesizing complex deuterated molecules that may incorporate a guanidine functional group.

Table 1: Comparison of Synthetic Routes for Deuterated Guanidines

| Synthetic Route | Description | Advantages | Disadvantages |

|---|---|---|---|

| H/D Exchange in D2O | Dissolution and stirring of the parent compound in deuterium oxide. | Simple, cost-effective for exchangeable protons, high potential for isotopic enrichment. | Limited to exchangeable protons, requires large excess of D2O, may require multiple cycles. |

| Metal-Catalyzed H/D Exchange | Use of transition metal catalysts to facilitate H/D exchange. | Enables deuteration of non-labile C-H bonds. | Harsher reaction conditions, potential for side reactions, catalyst cost and removal. |

| Organophotocatalysis | Utilizes light and an organic photocatalyst for H/D exchange. | Mild reaction conditions, high selectivity. | Primarily for C-H deuteration, may not be applicable to all substrates. |

Evaluation of Deuterium Enrichment Efficiency and Isotopic Purity in this compound Synthesis

The utility of this compound is directly dependent on its isotopic purity, which is the percentage of molecules in which all five exchangeable hydrogen atoms have been replaced by deuterium. Several analytical techniques are employed to determine the deuterium enrichment efficiency.

Mass Spectrometry (MS):

High-resolution mass spectrometry is a primary tool for assessing isotopic purity. By comparing the mass spectrum of the deuterated compound with its non-deuterated counterpart, the degree of deuterium incorporation can be accurately determined. The molecular weight of this compound is 101.57 g/mol , reflecting the replacement of five hydrogen atoms (atomic mass ~1) and the chlorine-associated proton with five deuterium atoms (atomic mass ~2) and a deuteron. Commercial sources often report an isotopic purity of 98 atom % D or higher.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is another powerful technique for evaluating deuterium incorporation.

1H NMR: In the proton NMR spectrum of a highly enriched sample of this compound, the signal corresponding to the guanidinium protons should be significantly diminished or absent. The residual proton signal can be integrated to quantify the level of deuteration.

2H NMR (Deuterium NMR): A deuterium NMR spectrum will show a signal at the chemical shift corresponding to the guanidinium deuterons, confirming the presence and chemical environment of the incorporated deuterium.

13C NMR: In the carbon-13 NMR spectrum, the coupling between carbon and deuterium (C-D) will result in a different splitting pattern compared to the carbon-proton (C-H) coupling in the non-deuterated compound, providing further evidence of deuteration.

Infrared (IR) Spectroscopy:

IR spectroscopy can also be used to confirm deuteration. The stretching frequency of N-D bonds is lower than that of N-H bonds due to the heavier mass of deuterium. This isotopic shift in the vibrational frequency can be observed in the IR spectrum of this compound.

Table 2: Analytical Techniques for Isotopic Purity Assessment

| Technique | Principle | Information Obtained |

|---|---|---|

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Direct measurement of molecular weight shift due to deuteration, allowing for calculation of isotopic enrichment. |

| 1H NMR Spectroscopy | Detects the presence and environment of protons. | Disappearance or reduction of proton signals indicates deuterium incorporation. |

| 2H NMR Spectroscopy | Detects the presence and environment of deuterons. | Direct observation of deuterium signals confirms successful labeling. |

| 13C NMR Spectroscopy | Detects the presence and environment of carbon-13 nuclei. | Changes in splitting patterns due to C-D coupling provide evidence of deuteration. |

| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Shift in vibrational frequencies (e.g., N-H vs. N-D stretch) confirms deuteration. |

Design and Preparation of Structurally Modified Deuterated Guanidine Analogues for Specialized Research Probes

The guanidine moiety is a key functional group in many biologically active molecules and is often involved in crucial intermolecular interactions. The strategic deuteration of guanidine analogues can provide valuable tools for mechanistic and structural studies.

Design Principles:

The design of deuterated guanidine analogues as research probes is guided by the specific research question.

Site-Specific Deuteration: For studying reaction mechanisms or metabolic pathways, deuterium can be introduced at specific, non-exchangeable positions within a larger molecule containing a guanidine group. This allows for the tracking of the molecule and the elucidation of reaction pathways through kinetic isotope effects.

Probes for NMR Spectroscopy: Deuteration can simplify complex proton NMR spectra of larger molecules by replacing protons with deuterons, which are typically not observed in 1H NMR. This can help in the structural analysis of proteins and nucleic acids that bind to guanidine-containing ligands. nih.gov

Neutron Scattering Studies: Deuterated molecules are valuable in neutron scattering experiments, as hydrogen and deuterium have very different neutron scattering cross-sections. This contrast can be exploited to highlight specific parts of a molecule or a molecular complex.

Preparation Strategies:

The synthesis of structurally modified deuterated guanidine analogues requires a combination of standard organic synthesis techniques with isotopic labeling methods.

Guanidinylation of Deuterated Precursors: A common strategy involves the synthesis of a deuterated amine or other precursor, followed by a guanidinylation reaction to introduce the guanidine functionality. Various guanidinylating reagents are available, such as N,N'-di-Boc-S-methylisothiourea, which can react with a deuterated primary amine to form a protected, deuterated guanidine derivative. Subsequent deprotection yields the desired product.

Modification of Deuterated Guanidine: An alternative approach is to start with a simple deuterated guanidine and chemically modify it to build the desired analogue. This can be challenging due to the high basicity and nucleophilicity of the guanidine group, often requiring the use of protecting groups.

Examples of Potential Research Probes:

While specific examples of structurally modified deuterated guanidine analogues as research probes are not abundant in the literature, the principles of their design and synthesis are well-established. For instance, a deuterated analogue of arginine, a key amino acid, could be synthesized to probe its role in enzyme catalysis or protein-protein interactions. Similarly, deuterated versions of guanidine-containing drugs could be prepared to study their metabolism and mechanism of action.

Advanced Spectroscopic Characterization of Guanidine D5 Deuteriochloride and Its Molecular Interactions

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in Deuterated Systems

High-Resolution NMR for Conformational Analysis and Molecular Dynamics Elucidation

Guanidine-d5 deuteriochloride is a valuable tool in high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy for the detailed analysis of molecular conformation and dynamics. mdpi.comnih.gov The substitution of protons with deuterium (B1214612) atoms simplifies complex proton NMR spectra, a crucial advantage when studying large biomolecules. This isotopic labeling minimizes spectral overlap, allowing for more precise measurement of NMR parameters such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, which are essential for defining the three-dimensional structure of molecules in solution.

In the context of protein folding and stability, this compound is used as a deuterated denaturant. This allows researchers to study the conformational changes of a protein as it unfolds without interference from the denaturant's own protons in the ¹H NMR spectrum. By monitoring the changes in the NMR spectrum at various concentrations of the deuterated denaturant, it is possible to map the unfolding pathway and identify stable intermediates. Furthermore, molecular dynamics (MD) simulations are often combined with NMR data to provide a more dynamic picture of the conformational ensemble of molecules in solution. mdpi.comnih.gov

Hydrogen/Deuterium Exchange NMR Spectroscopy for Probing Protein Dynamics and Solvent Accessibility

Hydrogen/Deuterium Exchange (HDX) NMR spectroscopy is a powerful method for investigating protein dynamics, and this compound plays a significant role in such studies. unc.edu The rate at which amide protons in the protein backbone exchange with deuterium from the solvent (D₂O) is highly dependent on their solvent accessibility and involvement in hydrogen bonding. nih.gov Protons in flexible, solvent-exposed regions exchange rapidly, while those in the stable core of the protein exchange much more slowly.

This compound can be used to controllably destabilize the protein structure, promoting the exchange of even the most protected amide protons. By measuring the exchange rates at different denaturant concentrations, a detailed picture of the protein's stability and dynamics on a per-residue basis can be obtained. unc.edu The use of the deuterated form of guanidinium (B1211019) chloride is critical to avoid overwhelming the spectrum with signals from the denaturant. This technique provides valuable insights into protein folding pathways, allosteric regulation, and ligand binding. nih.gov

Isotopic Labeling for Enhanced Spectral Resolution and Assignment in Complex Biomolecular Systems

Isotopic labeling is a fundamental strategy in modern biomolecular NMR to overcome the challenges of spectral overlap and to facilitate resonance assignment, particularly in large and complex systems. nih.gov The introduction of deuterium, often through the use of deuterated reagents like this compound during protein expression or refolding, significantly simplifies ¹H NMR spectra by reducing the number of proton signals.

This "proton-less" background allows for better resolution of the remaining proton resonances. When combined with ¹³C and ¹⁵N labeling, deuteration enables the use of advanced multidimensional NMR experiments that correlate different nuclei. These experiments are essential for the sequential assignment of backbone and side-chain resonances, which is the first step in any detailed NMR-based structural or dynamic study. This approach has been instrumental in determining the structures and understanding the function of numerous biologically important macromolecules. nih.gov

Investigations of Proton Transfer and Tautomeric Equilibria in Guanidinium Systems

The guanidinium group, the protonated form of guanidine (B92328), is a common motif in biological systems and is involved in a variety of functions, including enzyme catalysis and molecular recognition. The study of proton transfer and tautomeric equilibria in guanidinium systems is crucial for understanding these biological roles. This compound, as a deuterated analog, provides a powerful tool for these investigations using NMR spectroscopy.

By selectively replacing protons with deuterium, it is possible to probe the kinetics and thermodynamics of proton and deuteron exchange reactions. Techniques such as saturation transfer and line-shape analysis can be used to measure the rates of these processes. Furthermore, ¹⁵N NMR can be a particularly informative technique for studying tautomeric equilibria in guanidine-containing compounds, as the nitrogen chemical shifts are highly sensitive to the protonation state and the electronic environment. researchgate.net These studies provide fundamental insights into the acid-base chemistry and the dynamic behavior of guanidinium groups in different chemical and biological contexts.

Mass Spectrometry (MS) Methodologies Utilizing this compound

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) for Protein Structure-Dynamics Relationships

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to study protein conformation, dynamics, and interactions in solution. nih.govnih.govthermofisher.com The method relies on the principle that backbone amide hydrogens of a protein will exchange with deuterium atoms when the protein is placed in a deuterated solvent like D₂O. unibo.it The rate of this exchange is dependent on the solvent accessibility of the amide hydrogens and their involvement in hydrogen bonds within the protein's secondary and tertiary structure. youtube.combohrium.com

In a typical HDX-MS experiment, the protein of interest is incubated in a D₂O buffer for a specific amount of time, allowing the exchange to occur. The reaction is then quenched by lowering the pH and temperature, and the protein is rapidly digested into peptides. The mass of these peptides is then measured by a mass spectrometer. The increase in mass of each peptide is directly proportional to the number of deuteriums that have been incorporated, providing a measure of the solvent accessibility and dynamics of that particular region of the protein. youtube.com

This compound is often employed in HDX-MS experiments as a denaturant to probe the stability of different regions of a protein. nih.gov By performing the exchange experiment in the presence of varying concentrations of this compound, researchers can induce the unfolding of the protein and monitor the resulting changes in deuterium uptake. This provides insights into the protein's folding landscape and the relative stability of its different structural elements. The use of the deuterated form of guanidinium chloride is advantageous as it prevents the introduction of additional exchangeable protons from the denaturant, which could complicate the analysis of the mass spectra.

Interactive Data Table 1: Spectroscopic Applications of this compound

| Technique | Application | Key Insights |

| High-Resolution NMR | Conformational Analysis, Molecular Dynamics | Elucidation of 3D structure, identification of stable intermediates during unfolding. |

| HDX-NMR | Protein Dynamics, Solvent Accessibility | Mapping of flexible and rigid regions, understanding of allosteric effects and ligand binding. nih.gov |

| Isotopic Labeling in NMR | Spectral Resolution and Assignment | Simplification of complex spectra for large biomolecules, enabling detailed structural studies. nih.gov |

| ¹⁵N NMR | Proton Transfer and Tautomeric Equilibria | Investigation of acid-base chemistry and dynamic behavior of guanidinium groups. researchgate.net |

| HDX-MS | Protein Structure-Dynamics Relationships | Probing protein stability, folding pathways, and conformational changes upon ligand binding. nih.govnih.govthermofisher.com |

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Other Quantitative Proteomics Approaches

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for accurate quantitative proteomics. nih.govresearchgate.net The core principle of SILAC involves replacing a standard "light" amino acid in the cell culture medium with a "heavy," non-radioactive, stable isotope-labeled counterpart. youtube.com Cells grown in this medium incorporate the heavy amino acid into all newly synthesized proteins. researchgate.net The most commonly used amino acids for SILAC are arginine and lysine, as the enzyme trypsin, which is ubiquitously used in proteomics to digest proteins into smaller peptides for mass spectrometry analysis, cleaves specifically at the C-terminus of these residues. researchgate.net This ensures that nearly every resulting peptide contains a single labeled amino acid, simplifying quantification.

After a sufficient number of cell divisions (typically at least five) to ensure complete incorporation of the heavy amino acids, the proteome is fully labeled. researchgate.net For a typical experiment, two cell populations are cultured in parallel: a control group in "light" medium and an experimental group in "heavy" medium. After the experimental treatment, the cell populations are combined, often as early as the cell lysis step. nih.gov This co-processing minimizes quantitative errors that can arise from variations in sample handling. nih.gov

When the mixed peptide sample is analyzed by mass spectrometry, the chemically identical "light" and "heavy" peptides appear as pairs separated by a known mass difference. The ratio of the signal intensities for these peptide pairs directly corresponds to the relative abundance of the protein in the two cell populations. youtube.com this compound is relevant in this context due to the central role of the guanidinium group in the arginine side chain. While deuterated arginine is the labeling reagent, studies on the properties of deuterated guanidinium are crucial for understanding its behavior. Furthermore, guanidinium chloride is a potent chaotropic agent and is extensively used as a denaturant to unfold proteins during cell lysis and protein extraction, a critical step in most proteomics workflows. Using a deuterated form like this compound in specific biophysical studies of the denaturation process can provide insights without interfering with mass spectrometry signals from isotopically labeled peptides.

More advanced SILAC strategies, such as "super-SILAC," have been developed to extend the method to quantify proteins from tissues or clinical samples that cannot be metabolically labeled directly. researchgate.net In this approach, a mixture of several SILAC-labeled cell lines is used as an internal standard that is spiked into the unlabeled tissue lysate, enabling accurate quantification across multiple samples. researchgate.net

Applications in Metabolomics and Tracing Metabolic Pathways

Stable isotope tracers are indispensable tools in metabolomics for delineating complex biochemical pathways and quantifying the flux of metabolites in vivo. nih.gov Deuterium-labeled compounds, including those related to this compound, serve as powerful probes for tracing the metabolic fate of key molecules involved in nitrogen metabolism. metsol.comnih.gov The use of stable isotopes is considered an elegant way to track metabolic changes, as the labeled compounds are biochemically identical to their endogenous counterparts but distinguishable by mass spectrometry. nih.govphysoc.org

Key metabolic pathways involving the guanidino group that are studied using stable isotope tracers include:

The Urea (B33335) Cycle: This crucial pathway in the liver detoxifies ammonia by converting it to urea for excretion. creative-proteomics.com Isotopic tracers, such as labeled arginine, are used to measure rates of ureagenesis and diagnose urea cycle disorders. nih.govmetsol.com By administering a labeled precursor and measuring the isotopic enrichment in downstream metabolites like urea, researchers can quantify the rate of flux through the cycle. nih.gov

Nitric Oxide (NO) Synthesis: Nitric oxide is a critical signaling molecule produced from the guanidino nitrogen of L-arginine by nitric oxide synthase (NOS) enzymes. nih.govwikipedia.orgresearchgate.net Due to the short half-life of NO, its synthesis is often studied by tracing the conversion of labeled L-arginine to L-citrulline, which are produced in a one-to-one ratio. nih.govresearchgate.net This method allows for the accurate estimation of NO production in various physiological and pathological states. nih.gov

Creatine Synthesis: Creatine plays a vital role in cellular energy metabolism. Its synthesis begins with the transfer of the amidino group from L-arginine to glycine to form guanidinoacetate (GAA), which is then methylated to form creatine. nih.gov Isotope dilution mass spectrometry assays using deuterated or other isotopically labeled internal standards for creatine and GAA have been developed for the robust and sensitive quantification of these metabolites. nih.govnih.gov These methods are crucial for studying creatine metabolism and diagnosing related genetic disorders like guanidinoacetate methyltransferase (GAMT) deficiency. researchgate.netnih.gov

In these tracer studies, a subject is administered the deuterated compound, and biological samples (e.g., plasma, urine) are collected over time. The samples are then analyzed by mass spectrometry to measure the concentration and isotopic enrichment of the tracer and its metabolic products. This data allows for the construction of kinetic models to determine rates of synthesis, clearance, and pathway flux. nih.govdiabetesjournals.org

Advanced Mass Spectrometric Fragmentation Techniques for Deuterated Species Analysis

Mass spectrometry is a cornerstone of analytical chemistry for identifying and structuring elucidating unknown compounds. nih.gov In tandem mass spectrometry (MS/MS), precursor ions are selected and fragmented to produce a characteristic pattern of product ions, which provides structural information. nih.gov The use of stable isotope labeling, particularly with deuterium, is a powerful strategy for elucidating these fragmentation mechanisms. metsol.com

When a molecule like this compound is analyzed, its molecular ion will have a mass that is 5 Daltons higher than its non-deuterated counterpart, Guanidine hydrochloride. This mass shift is retained in any fragment ions that contain the deuterium labels. By comparing the MS/MS spectra of the deuterated and non-deuterated compounds, researchers can determine the precise number of deuterium atoms in each fragment. This information is invaluable for pinpointing the location of the label and deducing the structure of the fragment ion, thereby clarifying the fragmentation pathway.

Several fragmentation techniques are employed in modern mass spectrometry, including:

Collision-Induced Dissociation (CID): This is the most common fragmentation method, where ions are accelerated and collided with neutral gas molecules (e.g., argon or nitrogen), leading to dissociation. nih.gov

Electron-Capture Dissociation (ECD) and Electron-Transfer Dissociation (ETD): These are "softer" fragmentation techniques that are particularly useful for analyzing large molecules like peptides and proteins, as they tend to cleave backbone bonds while preserving fragile post-translational modifications. nih.gov

Infrared Multiphoton Dissociation (IRMPD): This technique uses infrared laser radiation to excite and fragment ions. nih.gov

The analysis of deuterated species like this compound with these techniques provides unambiguous data for interpreting complex mass spectra. The predictable mass shifts serve as a clear guide for assigning fragment structures.

| Hypothetical Precursor Ion | Mass (Da) | Hypothetical Fragment Ion | Fragment Mass (Da) | Interpretation |

|---|---|---|---|---|

| [C(ND₂)₃]⁺ | 65.09 | [C(ND₂)₂]⁺ | 47.06 | Loss of a neutral ND₂ group (18.03 Da) |

| [C(NH₂)₃]⁺ | 60.07 | [C(NH₂)₂]⁺ | 43.04 | Loss of a neutral NH₂ group (17.03 Da) |

| [C(ND₂)₃]⁺ | 65.09 | [ND₂]⁺ | 18.03 | Formation of a deuterated amino radical cation |

| [C(NH₂)₃]⁺ | 60.07 | [NH₂]⁺ | 17.03 | Formation of an amino radical cation |

This table presents a hypothetical fragmentation pattern for the deuterated guanidinium ion ([C(ND₂)₃]⁺) compared to its non-deuterated analog. The mass shifts clearly indicate which fragments retain the deuterium labels, aiding in structural elucidation.

Vibrational Spectroscopy (Infrared and Raman) Studies of Deuterated Guanidinium Systems

Fundamental Vibrational Analysis and Spectroscopic Signature Assignments

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's structure and bonding by probing its characteristic vibrational modes. researchgate.net For the deuterated guanidinium cation (DGdm⁺, [C(ND₂)₃]⁺), these techniques reveal specific spectroscopic signatures that are crucial for its characterization.

Studies using Fourier Transform Infrared (FTIR) spectroscopy have identified a prominent vibrational transition for DGdm⁺ in the 1500–1700 cm⁻¹ region. This band, centered around 1600 cm⁻¹, is assigned to a degenerate asymmetric CN₃ stretching mode. This assignment is supported by ab initio calculations and Raman spectroscopy, which also indicate the degenerate nature of this mode. In contrast, the corresponding band in the non-deuterated species (Gdm⁺) is located at approximately 1650 cm⁻¹. This isotopic shift to a lower frequency upon deuteration is expected for vibrations involving N-H (or N-D) bonds.

The full width at half maximum (FWHM) of this primary vibrational band provides information about the local environment of the ion. In dilute solutions (below 0.2 M), the FWHM is relatively narrow, around 28 cm⁻¹, and is independent of concentration. However, at higher concentrations, a significant broadening of the band is observed, indicating changes in the ion's environment, such as aggregation.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) in DGdm⁺ | Approximate Wavenumber (cm⁻¹) in Gdm⁺ | Spectroscopic Technique |

|---|---|---|---|

| Asymmetric CN₃ Stretch (degenerate) | ~1600 | ~1650 | FTIR, Raman |

| Symmetric CN₃ Stretch | - | - | Raman |

| ND₂/NH₂ Scissoring | (contributes to region) | (contributes to region) | FTIR, Raman |

This table summarizes the key vibrational band assignments for the deuterated (DGdm⁺) and non-deuterated (Gdm⁺) guanidinium cations as observed in IR and Raman spectroscopy.

Elucidation of Intermolecular Interactions and Hydrogen Bonding Networks in Condensed Phases

Vibrational spectroscopy is highly sensitive to intermolecular forces, making it an excellent tool for studying how ions like the deuterated guanidinium cation interact with their solvent environment in condensed phases. The position, shape, and width of vibrational bands can all be affected by processes such as hydrogen bonding and ion pairing.

Studies on DGdmCl in D₂O have shown that the linewidth of the ~1600 cm⁻¹ asymmetric stretching mode is dependent on the solute concentration. Below approximately 0.2 M, the linewidth is constant, suggesting that the DGdm⁺ ions are primarily monomeric and individually solvated. However, as the concentration increases, the spectral band broadens significantly. This broadening is indicative of increased intermolecular interactions and the onset of ion aggregation.

The guanidinium cation is known to be a "chaotrope" or "water structure-breaker," and its interactions with water's hydrogen bond network are fundamental to its role as a protein denaturant. Spectroscopic studies have revealed that the guanidinium cation substantially restructures the water network. It is suggested that the planar, weakly hydrated Gdm⁺ cation disrupts the tetrahedral hydrogen-bonding of bulk water. Molecular dynamics simulations and experimental data indicate that Gdm⁺ interacts favorably with the planar π-systems of aromatic groups and can form hydrogen bonds with hydroxyl groups. These specific interactions are believed to play a significant role in its denaturing activity. By studying the deuterated system, interference from water's own vibrational modes (like the H-O-H bending mode near 1640 cm⁻¹) can be minimized, allowing for a clearer view of the solute's interactions.

Ultrafast Vibrational Spectroscopy for Probing Dynamic Processes in Deuterated Environments

While conventional FTIR and Raman spectroscopy provide a static picture of molecular structure and interactions, ultrafast vibrational spectroscopy techniques, such as femtosecond pump-probe spectroscopy and two-dimensional infrared (2D-IR) spectroscopy, can resolve molecular motions on their natural timescale of picoseconds (10⁻¹² s) and femtoseconds (10⁻¹⁵ s). wikipedia.org

These advanced methods have been applied to the deuterated guanidinium cation (DGdm⁺) to probe its ultrafast dynamics in solution. In polarization-dependent femtosecond pump-probe experiments, a short laser pulse "pumps" the vibrational mode to an excited state, and a second, time-delayed "probe" pulse monitors the subsequent relaxation dynamics.

Key findings from these studies on DGdm⁺ include:

Vibrational Coupling: The nearly degenerate asymmetric stretching modes of DGdm⁺ are vibrationally coupled. Ultrafast experiments show that energy transfer or coherence transfer between these modes occurs on a very fast timescale, within 0.5 picoseconds. This rapid exchange leads to a quick decay of the vibrational anisotropy.

Rotational Diffusion: Following the initial fast decay, the anisotropy continues to decay on a slightly slower timescale of approximately 4.1 picoseconds (in D₂O). This slower decay is attributed to the physical reorientation (rotational diffusion) of the DGdm⁺ ion in the solvent. The dynamics suggest a rotation about an axis perpendicular to the ion's mean plane.

Solvation Dynamics: 2D-IR spectroscopy can directly measure the time scales of spectral diffusion, which reflects the fluctuations in the solvent environment surrounding the solute. This provides a direct readout of how quickly the solvent shell reorganizes, which for an ion like guanidinium, is linked to the breaking and forming of hydrogen bonds.

These ultrafast techniques provide unparalleled insight into the dynamic interactions between the deuterated guanidinium ion and its solvent, revealing the timescales for fundamental processes like energy transfer and molecular rotation that are averaged out in conventional spectroscopy.

Mechanistic and Functional Investigations Employing Guanidine D5 Deuteriochloride in Biophysical Chemistry

Deuterium (B1214612) Exchange as a Probe for Protein-Ligand Interactions and Allosteric Transitions

Hydrogen/deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for studying protein dynamics, conformational changes, and molecular interactions. nist.gov The method relies on the principle that amide hydrogens on the protein backbone can exchange with deuterium atoms when the protein is incubated in a D₂O buffer. The rate of this exchange is highly dependent on the amide's solvent accessibility and its involvement in hydrogen bonding. nist.gov

In a typical HDX-MS experiment designed to map protein-ligand interactions, the protein is analyzed both in its free state (apo) and when bound to a ligand (holo). The binding of a ligand often protects the amino acids at the interface from solvent, slowing down the rate of deuterium uptake in that region. nih.gov By quenching the exchange reaction at various time points and analyzing the protein fragments via mass spectrometry, researchers can pinpoint the specific regions involved in the interaction.

Guanidine-d5 deuteriochloride is often employed during the "quench" step of an HDX-MS experiment. nih.gov After the desired exchange time, the reaction is stopped by rapidly lowering the pH and temperature. To facilitate enzymatic digestion (e.g., with pepsin) for subsequent mass analysis, the protein must be denatured. Using a strong denaturant like guanidine (B92328) hydrochloride ensures efficient and rapid unfolding, allowing the protease to access the entire polypeptide chain. nih.gov Using the deuterated form is consistent with experiments conducted in a deuterium-rich environment to minimize isotopic dilution.

Beyond identifying direct binding sites, HDX-MS can also reveal allosteric transitions. Ligand binding at one site can induce conformational changes in distant parts of the protein, which alter the deuterium exchange rates in those regions. This provides crucial insight into the mechanisms of protein regulation and function. nist.gov

| Observation in HDX-MS | Interpretation | Mechanism |

| Decreased Deuterium Uptake | Protection; likely a binding site or a region becoming more structured. | Ligand binding physically blocks solvent access or stabilizes a local conformation. nist.gov |

| Increased Deuterium Uptake | Increased dynamics or solvent exposure; potential allosteric effect. | Ligand binding induces a conformational change that makes a distant region more flexible or accessible to the solvent. nist.gov |

| No Change in Deuterium Uptake | Region is not involved in the binding event or subsequent conformational changes. | The local environment of the amide protons remains unaffected by ligand binding. |

Applications in Understanding Macromolecular Assembly and Disassembly Processes

The same forces that stabilize individual proteins—hydrogen bonds, electrostatic interactions, and hydrophobic effects—also govern the assembly of proteins into larger, functional complexes. This compound can be used as a chemical tool to controllably dissociate these complexes, allowing for the study of the interactions that hold them together.

By monitoring the dissociation of a protein complex (e.g., an inhibitor-protease complex) as a function of denaturant concentration, researchers can investigate the molecular basis of the association. nih.gov This approach is powerful because the dissociation can often be achieved at denaturant concentrations low enough that the individual protein components retain their native structures. nih.govyoutube.com This allows for the specific study of the interface interactions without the complication of global unfolding of the subunits. Studies using this method have reinforced the consensus that the denaturing effect of guanidinium (B1211019) is largely due to its favorable interactions with the polar parts of proteins. nih.gov

Theoretical and Computational Frameworks for Guanidine D5 Deuteriochloride Research

Quantum Mechanical Calculations for Electronic Structure and Spectroscopic Parameter Prediction

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of Guanidine-d5 deuteriochloride. Methods such as Density Functional Theory (DFT) are employed to predict its electronic structure, vibrational frequencies, and other spectroscopic parameters. researchgate.netnih.govnih.gov

The deuteration of the guanidinium (B1211019) ion introduces subtle but significant changes in its vibrational modes. QM calculations can precisely predict these isotopic shifts. For instance, a notable shift in the asymmetric CN3 stretching coordinate is observed in the deuterated species, with the resonance Raman spectra showing a band at approximately 1620 cm-1, compared to around 1650 cm-1 in the non-deuterated form. researchgate.netacs.org These calculations are crucial for interpreting experimental vibrational spectra, such as infrared (IR) and Raman spectroscopy, and for the unambiguous assignment of vibrational modes. researchgate.net

Furthermore, QM methods can elucidate the electronic properties of the guanidinium-d5 cation. The positive charge is distributed among the central carbon and the three nitrogen atoms. acs.org Theoretical investigations have shown that excitation can lead to charge transfer between the nitrogen atoms and the central carbon. acs.orgbath.ac.uk Understanding these electronic transitions is vital for interpreting UV-Vis absorption and fluorescence spectra.

Table 1: Predicted Vibrational Frequencies of Guanidinium-d5 Cation

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| Asymmetric CN₃ Stretch | ~1620 |

| NH₂ Rock and Twist | 1112 - 1132 |

| CN₃ Bending | 525 - 558 |

| NH₂ Motions | 3200 - 3500 |

Note: These are representative values derived from studies on guanidinium and its derivatives and are expected to be similar for the deuterated form with slight shifts. researchgate.net

Molecular Dynamics Simulations of Deuterated Guanidinium Solutions and Biomacromolecular Systems

Molecular Dynamics (MD) simulations provide a powerful lens through which to view the behavior of this compound in solution and its interactions with biological macromolecules. nih.govnih.govnih.gov These simulations model the time-dependent behavior of a molecular system, offering detailed information on structure, dynamics, and thermodynamics.

In aqueous solutions, MD simulations can reveal the hydration structure around the guanidinium-d5 cation. Studies on the non-deuterated guanidinium ion have shown that it is weakly hydrated, which is a key factor in its protein-denaturing capabilities. acs.org Simulations can also investigate the concentration-dependent pairing of guanidinium ions, identifying different arrangements such as stacked and solvent-separated pairs. nih.gov While specific MD studies on the deuterated form are not abundant, the general principles of force field parameterization and simulation setup for guanidinium chloride solutions are well-established and can be adapted for the deuterated species. nih.gov

When studying biomacromolecular systems, such as proteins, in the presence of this compound, MD simulations can elucidate the molecular mechanisms of processes like protein denaturation. nih.govnih.gov These simulations can track the interactions between the deuterated guanidinium ions and specific amino acid residues, revealing preferential interactions with aromatic groups, for example. acs.orgnih.gov By observing the unfolding pathways of proteins in simulations, researchers can understand how the denaturant disrupts the native structure. nih.gov

Table 2: Key Parameters in Molecular Dynamics Simulations of Guanidinium Systems

| Parameter | Typical Value/Method |

|---|---|

| Force Field | GROMOS, AMBER, CHARMM |

| Water Model | SPC, TIP3P, TIP4P |

| Simulation Time | Nanoseconds to Microseconds |

| Temperature | 298 K - 400 K |

| Pressure | 1 atm |

Note: These parameters are commonly used in MD simulations of guanidinium chloride solutions and would be applicable to studies involving the deuterated form. nih.govresearchgate.net

Computational Approaches for Interpreting Isotopic Effects and Exchange Kinetics

Computational methods are crucial for interpreting the isotopic effects of deuteration in this compound and for analyzing hydrogen/deuterium (B1214612) (H/D) exchange kinetics. These approaches help to connect experimental data, often from techniques like mass spectrometry, with the underlying molecular behavior.

The primary isotopic effect of replacing hydrogen with deuterium is the change in mass, which alters vibrational frequencies and zero-point energies. mdpi.com Computational models can quantify these effects on chemical equilibria, such as acid-base reactions. mdpi.com For instance, the pKa difference between a compound in H₂O and D₂O can be calculated using thermodynamic cycles and free-energy perturbation methods. mdpi.com

In the context of H/D exchange experiments, computational tools are essential for data analysis. nih.gov These experiments monitor the exchange of labile hydrogens for deuterium, providing information about the structure and dynamics of molecules like proteins. nih.gov Software packages are available to automate the analysis of mass spectra, calculate deuterium uptake levels, and fit the data to kinetic models. nih.gov

The intrinsic exchange rate of a proton is dependent on factors like pH and temperature. nih.gov Computational models can predict these intrinsic rates, which serve as a baseline for interpreting experimental data. By comparing the observed exchange rates to the intrinsic rates, researchers can identify regions of a protein that are protected from the solvent due to their folded structure.

Furthermore, theoretical models can be used to simulate H/D exchange processes, providing a more detailed understanding of the exchange mechanisms. These simulations can help to interpret complex exchange kinetics, such as EX1 and EX2 mechanisms, which provide insights into the conformational dynamics of biomolecules. nih.gov

Table 3: Common Computational Approaches for Isotopic Effect and Exchange Kinetics Analysis

| Approach | Application |

|---|---|

| Quantum Mechanics (e.g., DFT) | Calculation of zero-point energies, vibrational frequencies, and equilibrium isotope effects. |

| Path Integral-Free Energy Perturbation | Simulation of isotopic substitution and calculation of free energy differences. |

| Kinetic Modeling Software | Analysis of experimental H/D exchange data to determine exchange rates and protection factors. |

| Molecular Dynamics Simulations | Simulation of H/D exchange processes to understand exchange mechanisms and dynamics. |

Emerging Research Directions and Future Prospects for Guanidine D5 Deuteriochloride

Integration with Multidimensional Analytical Platforms for Enhanced Molecular Insight

Guanidine-d5 deuteriochloride plays a significant role in enhancing the capabilities of multidimensional analytical platforms, particularly in the field of structural biology. One of the primary techniques where it finds application is Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). This powerful method provides insights into protein conformation, dynamics, and interactions in solution.

In HDX-MS, the exchange rates of backbone amide hydrogens with deuterium (B1214612) from a deuterated solvent are measured. These rates are indicative of the solvent accessibility and local structural flexibility of different regions of a protein. To accurately quantify the extent of deuterium uptake, control experiments are essential. This compound is utilized in "full deuteration" control samples. In these experiments, the protein is denatured in the presence of a high concentration of this compound in a deuterated solvent. This ensures that all exchangeable amide protons are replaced by deuterons, establishing a benchmark for the maximum possible deuterium incorporation.

Future prospects in this area involve the use of this compound in more complex analytical setups. For instance, its application in conjunction with other separation techniques coupled to mass spectrometry could provide deeper insights into the structural dynamics of large protein complexes and membrane proteins, which are often challenging to study.

Table 1: Role of this compound in HDX-MS

| Application Area | Specific Use of this compound | Analytical Insight Gained |

| Protein Conformational Analysis | Denaturant in full deuteration control experiments | Establishes maximum deuterium exchange baseline |

| Protein Dynamics Studies | Facilitates accurate measurement of deuterium uptake | Enables precise quantification of regional protein flexibility |

| Protein-Ligand Interactions | Used in control samples to validate binding-induced conformational changes | Helps in mapping ligand binding sites and allosteric effects |

| Structural Biology of Complex Systems | Quality control for HDX-MS data on large protein assemblies and membrane proteins | Ensures reliability of dynamic structural information |

Development of Advanced Isotopic Probes for Systems Biology and Chemical Biology

The stable isotopic labeling of molecules is a cornerstone of systems biology and chemical biology, allowing for the tracing of metabolic pathways and the quantification of biological molecules. Deuterium-labeled compounds, in particular, are valuable as non-radioactive tracers. The development of this compound as a precursor for more complex isotopic probes represents a significant emerging research direction.

The guanidinium (B1211019) group is a key functional moiety in the amino acid arginine. Isotopically labeling this group can provide a powerful tool for studying arginine metabolism and its downstream pathways. For example, studies have utilized ¹⁵N-labeled guanido groups of arginine to trace the synthesis of nitric oxide (NO), a critical signaling molecule. This demonstrates the principle of using isotopically labeled guanidinium to probe biological systems.

This compound can serve as a synthetic precursor for deuterated arginine and other guanidinium-containing metabolites. Introducing these deuterated probes into cellular systems or whole organisms allows researchers to track their metabolic fate using mass spectrometry-based platforms. The kinetic isotope effect (KIE), a change in the rate of a chemical reaction upon isotopic substitution, can also provide mechanistic insights into enzyme-catalyzed reactions involving the guanidinium group. The significant mass difference between hydrogen and deuterium can lead to a noticeable KIE, which can be a sensitive reporter on reaction mechanisms.

Future research is anticipated to focus on the synthesis of a wider range of deuterated guanidinium-containing biomolecules derived from this compound. These advanced isotopic probes could be employed in metabolomics and fluxomics studies to gain a more dynamic and quantitative understanding of cellular metabolism in health and disease.

Table 2: Potential Applications of this compound-Derived Isotopic Probes

| Field of Study | Potential Probe | Biological Process to be Investigated |

| Metabolomics | Deuterated Arginine | Arginine metabolism, nitric oxide synthesis, urea (B33335) cycle |

| Chemical Biology | Deuterated Guanidinium-containing small molecules | Target engagement and mechanism of action of enzyme inhibitors |

| Systems Biology | Stable isotope tracers for metabolic flux analysis | Quantifying the flow of metabolites through interconnected pathways |

| Pharmacokinetics | Deuterated drug candidates containing a guanidinium group | Absorption, distribution, metabolism, and excretion (ADME) studies |

Novel Applications in Supramolecular Chemistry and Self-Assembly Processes

The guanidinium cation is a fundamental building block in supramolecular chemistry due to its planar, Y-shaped structure and its ability to form multiple hydrogen bonds. It is frequently employed in the design of synthetic receptors for anions and in the construction of self-assembling systems. The use of this compound in these contexts is a novel and promising area of research.

Isotopic labeling can be a powerful tool for elucidating the mechanisms of self-assembly and the structure of supramolecular complexes. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for studying these systems, and the introduction of deuterium can simplify complex proton NMR spectra and provide specific structural information. By selectively incorporating deuterated guanidinium units into a self-assembling system, researchers can probe the specific interactions and dynamics of these groups within the larger assembly.

Furthermore, the kinetic isotope effect (KIE) can be exploited to understand the dynamics of self-assembly processes. By comparing the rate of assembly or disassembly of systems containing protiated versus deuterated guanidinium components, it is possible to gain insights into the rate-determining steps and the transition states of these processes.

Future work in this area could involve the synthesis of complex supramolecular architectures where this compound is used to introduce deuterium at specific sites. This would enable detailed mechanistic studies of dynamic systems such as molecular switches, self-healing materials, and stimuli-responsive gels where the guanidinium group plays a crucial role in the assembly and function.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing Guanidine-d5 deuteriochloride in a laboratory setting?

- Synthesis requires precise deuteration techniques, such as hydrogen-deuterium exchange under controlled acidic conditions. Ensure isotopic purity by using deuterium oxide (D₂O) and deuterated reagents. Post-synthesis, confirm deuteration efficiency via mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. For novel compounds, provide full synthetic protocols, including reaction times, temperatures, and purification steps, as per guidelines for experimental reproducibility .

Q. How should researchers characterize the isotopic purity and structural integrity of this compound?

- Use high-resolution NMR (e.g., ¹H, ¹³C, and ²H NMR) to confirm deuterium incorporation at specific positions. Mass spectrometry (MS) with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can validate isotopic distribution. Compare spectral data with non-deuterated analogs to identify shifts or splitting patterns indicative of deuteration .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Follow OSHA and GHS guidelines: wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to avoid inhalation of aerosols. Store separately from strong oxidizers, organic peroxides, or reactive metals to prevent hazardous reactions . In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation for persistent symptoms .

Advanced Research Questions

Q. How do isotopic effects of deuterium in this compound influence reaction kinetics or equilibrium studies?

- Deuteration alters bond strength (C-D vs. C-H), potentially slowing reaction rates (kinetic isotope effects) or shifting equilibria. Design experiments to compare thermodynamic parameters (e.g., ΔG, ΔH) between deuterated and non-deuterated systems. Use computational models (e.g., DFT calculations) to predict isotopic impacts on molecular interactions .

Q. What strategies resolve contradictions in spectral data when characterizing deuterated guanidine derivatives?

- Address spectral ambiguities (e.g., signal overlap in NMR) by employing 2D techniques like COSY or HSQC. For MS anomalies, verify instrument calibration and consider alternative ionization methods. Cross-validate results with isotopic labeling studies or X-ray crystallography if crystalline forms are obtainable .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Conduct accelerated stability studies by exposing the compound to extremes (e.g., pH 2–12, 40–60°C). Monitor degradation via HPLC or LC-MS, quantifying residual deuterium content. Compare degradation pathways with non-deuterated analogs to isolate isotopic effects on stability .

Q. What methodologies address discrepancies between experimental results and theoretical predictions in deuterated compound studies?

- Perform sensitivity analyses to identify variables (e.g., solvent polarity, ionic strength) affecting outcomes. Replicate experiments under controlled conditions and apply statistical tools (e.g., ANOVA) to isolate confounding factors. Document all parameters rigorously to enable peer validation, adhering to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis refinement .

Methodological Best Practices

- Data Documentation : Record synthesis parameters, spectral raw data, and stability test results in machine-readable formats. Use version-controlled repositories for transparency and reproducibility .

- Ethical Compliance : Ensure all studies involving hazardous materials undergo institutional review for safety and environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.